1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine
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Overview
Description
1-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]pyrrolidine is an organic compound with the molecular formula C13H14N2O3. It is characterized by the presence of a pyrrolidine ring attached to a nitrophenyl group through a prop-2-enoyl linkage.
Preparation Methods
The synthesis of 1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions.
Scientific Research Applications
1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine can be compared with similar compounds such as:
1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]pyrrolidine: This compound has a methoxy group instead of a nitro group, which may result in different chemical and biological properties.
1-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]pyrrolidine:
1-[(2E)-3-(4-aminophenyl)prop-2-enoyl]pyrrolidine:
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(14-9-1-2-10-14)8-5-11-3-6-12(7-4-11)15(17)18/h3-8H,1-2,9-10H2/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRDBEPLCGUYCF-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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